2-((5-(4-(4-ethoxybenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide
Description
Properties
IUPAC Name |
2-[[5-[4-(4-ethoxybenzoyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O3S2/c1-2-31-19-10-8-17(9-11-19)21(30)27-12-14-28(15-13-27)22-25-26-23(33-22)32-16-20(29)24-18-6-4-3-5-7-18/h3-11H,2,12-16H2,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQTBKWBMHMAXGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(S3)SCC(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with a piperazine moiety have been reported to exhibit anti-inflammatory properties and antibacterial activity. The exact targets for this specific compound require further investigation.
Mode of Action
Compounds with similar structures have been reported to inhibit enzymes like acetylcholinesterase
Biological Activity
The compound 2-((5-(4-(4-ethoxybenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide is a novel synthetic derivative that combines a thiadiazole moiety with a piperazine and an ethoxybenzoyl group. This unique structure positions it as a potential candidate for various pharmacological applications, particularly in oncology and neuropharmacology. This article reviews the biological activities associated with this compound, focusing on its cytotoxic properties, mechanisms of action, and potential therapeutic implications.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C22H25N3O2S |
| Molecular Weight | 397.52 g/mol |
| CAS Number | 940986-93-6 |
Cytotoxic Activity
Recent studies have demonstrated that derivatives of thiadiazoles exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds similar to the target compound have shown IC50 values ranging from 0.74 to 10 μg/mL against human cancer cell lines such as HCT116 (colon cancer), H460 (lung cancer), and MCF-7 (breast cancer) .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It is believed to inhibit key enzymes or receptors involved in cell proliferation and survival pathways. The presence of the thiadiazole ring enhances lipophilicity, facilitating better membrane permeability and interaction with cellular targets .
Study on Thiadiazole Derivatives
A comprehensive study evaluated a series of thiadiazole derivatives for their cytotoxic properties. The findings indicated that the incorporation of various substituents significantly influenced the activity against tumor cells. The study highlighted that compounds with electron-withdrawing groups exhibited enhanced anticancer activity due to improved binding affinity to biological targets .
In Silico Studies
Molecular docking studies have been employed to predict the binding interactions of the compound with target proteins such as tubulin. These studies revealed that the compound likely binds effectively to tubulin, disrupting microtubule dynamics and leading to apoptosis in cancer cells .
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity :
- Compounds containing the thiadiazole scaffold have shown promising anticancer properties. Research indicates that derivatives of thiadiazoles exhibit significant cytotoxicity against various cancer cell lines, including HepG-2 (human liver cancer) and A-549 (human lung cancer) cells. For instance, studies have synthesized novel thiadiazole derivatives that demonstrate potent inhibitory effects against these cell lines compared to standard chemotherapeutic agents like cisplatin .
-
Anticonvulsant Activity :
- The 1,3,4-thiadiazole moiety is known for its anticonvulsant properties. Research has highlighted that certain derivatives can effectively reduce seizure activity in animal models, suggesting their potential as therapeutic agents for epilepsy . For example, compounds with similar structures have been shown to be more effective than traditional anticonvulsants like valproic acid in specific models .
- Antimicrobial Properties :
Anticancer Studies
A systematic study synthesized a series of 1,3,4-thiadiazole derivatives and evaluated their anticancer activity against HepG-2 and A-549 cell lines. The results indicated that some compounds exhibited significant cytotoxicity with IC50 values lower than those of standard treatments .
Anticonvulsant Activity Assessment
In another study focusing on anticonvulsant activity, several thiadiazole derivatives were tested using the maximal electroshock (MES) and pentylenetetrazole (PTZ) models. The findings revealed that specific compounds demonstrated a higher therapeutic index compared to established anticonvulsants .
Data Table: Summary of Biological Activities
| Activity Type | Compound Type | Model/Cell Line | Efficacy |
|---|---|---|---|
| Anticancer | Thiadiazole Derivatives | HepG-2, A-549 | Significant cytotoxicity |
| Anticonvulsant | Thiadiazole Derivatives | MES/PTZ | Higher efficacy than valproic acid |
| Antimicrobial | Thiadiazole Derivatives | Various bacterial strains | Effective inhibition |
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s distinct features are highlighted below relative to analogs:
Key Observations :
- Piperazine Modifications : The target’s 4-ethoxybenzoyl-piperazine substituent likely improves metabolic stability and target affinity compared to 2-fluorophenyl-piperazine () or unsubstituted piperazine derivatives (). The ethoxy group may also reduce polarity, enhancing membrane permeability .
- Thiadiazole Core : Unlike BPTES (a dimeric thiadiazole), the target’s single thiadiazole core may reduce steric hindrance, enabling interaction with smaller enzymatic pockets .
- Thioether Linkage: The thioether group in the target is shared with compounds 5e–5m (), which exhibit varied bioactivities (e.g., antifungal, anticancer).
Q & A
Q. What are the key steps in synthesizing 2-((5-(4-(4-ethoxybenzoyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide?
The synthesis typically involves:
- Step 1 : Formation of the 1,3,4-thiadiazole core via cyclization of thiosemicarbazides with POCl₃ or acetic anhydride under reflux (90–100°C) .
- Step 2 : Introduction of the 4-ethoxybenzoyl-piperazine moiety through nucleophilic substitution or coupling reactions, requiring precise pH and temperature control (e.g., 50–70°C in DMF) .
- Step 3 : Thioacetamide linkage formation via reaction of thiol-containing intermediates with chloroacetamide derivatives in the presence of a base (e.g., K₂CO₃) .
- Monitoring : Thin-layer chromatography (TLC) and spectroscopic validation (¹H/¹³C NMR, IR, MS) ensure intermediate and final product purity .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- ¹H/¹³C NMR : Confirms proton environments (e.g., thiadiazole protons at δ 7.8–8.2 ppm) and carbon backbone .
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for amide, C-S stretch at ~680 cm⁻¹) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z ~550–600) .
- X-ray Crystallography : Resolves 3D conformation for structure-activity relationship (SAR) studies .
Advanced Research Questions
Q. How can researchers optimize reaction yields for the piperazine-thiadiazole coupling step?
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity .
- Catalysis : Use Pd-based catalysts for Suzuki-Miyaura coupling of aryl groups (e.g., 4-ethoxybenzoyl) .
- Temperature Control : Maintain 60–70°C to balance reaction rate and side-product formation .
- Purification : Recrystallization from ethanol/water (2:1) improves purity to >95% .
Q. How should contradictory biological activity data be analyzed?
- Dose-Response Curves : Validate activity thresholds (e.g., IC₅₀) across multiple assays (e.g., MTT for cytotoxicity, enzyme inhibition) .
- Computational Modeling : Use molecular docking (AutoDock Vina) to identify binding inconsistencies with target proteins .
- Batch Variability Checks : Compare HPLC purity (>98%) and stability (e.g., degradation under light/heat) across synthetic batches .
Q. What methodologies are recommended for evaluating its biological activity?
- In Vitro Assays :
- Anticancer : MTT assay on cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ calculations .
- Antimicrobial : MIC determination against Gram-positive/negative bacteria .
- Mechanistic Studies :
- Enzyme Inhibition : Fluorescence quenching for kinase or protease targets .
- Apoptosis Markers : Flow cytometry for caspase-3/7 activation .
Q. How can SAR studies be designed to improve potency?
Q. What computational approaches resolve reaction mechanism ambiguities?
Q. How to handle sensitive functional groups (e.g., thioether, amide) during synthesis?
- Inert Atmosphere : Use N₂/Ar to prevent oxidation of thioether groups .
- Low-Temperature Coupling : Perform amide bond formation at 0–5°C to minimize hydrolysis .
- Protecting Groups : Employ tert-butoxycarbonyl (Boc) for amines during piperazine functionalization .
Q. What strategies ensure compound stability in long-term studies?
- Storage : -20°C in amber vials under desiccant to prevent light/moisture degradation .
- Stability Assays : Accelerated aging tests (40°C/75% RH for 4 weeks) with HPLC monitoring .
- Degradation Profiling : LC-MS to identify breakdown products (e.g., hydrolysis of the amide bond) .
Q. How can derivatization expand its research applications?
- Click Chemistry : Introduce triazole rings via Cu-catalyzed azide-alkyne cycloaddition for imaging probes .
- Prodrug Design : Conjugate with PEG for enhanced solubility and targeted delivery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
